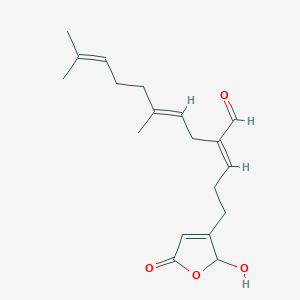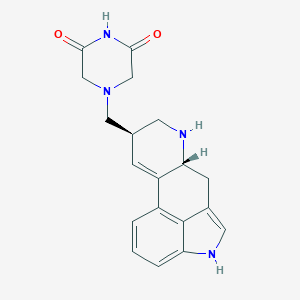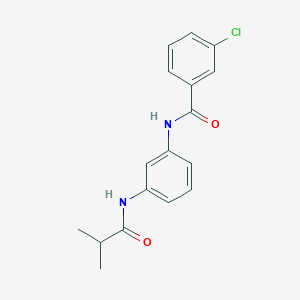![molecular formula C22H22N2O2 B238786 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B238786.png)
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide, also known as DMPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been found to exhibit promising activity against several diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Inflammation studies have shown that 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurodegenerative disorder research, 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been found to have neuroprotective effects and improve cognitive function.
Mechanism Of Action
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is believed to exert its therapeutic effects through the inhibition of several enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Additionally, 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical And Physiological Effects
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-proliferative, and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit cell proliferation, and improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is its potential as a therapeutic agent for several diseases. Additionally, 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Several future directions for 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide research include exploring its potential as a therapeutic agent for other diseases, investigating its mechanism of action in more detail, and improving its solubility in water. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide in vivo.
Synthesis Methods
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with 4-bromobenzyl chloride, followed by the reaction of the resulting product with pyridine-4-carboxaldehyde and N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester. The final product is obtained through the deprotection of the tert-butoxycarbonyl group.
properties
Product Name |
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide |
|---|---|
Molecular Formula |
C22H22N2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H22N2O2/c1-16-3-8-21(13-17(16)2)26-15-22(25)24-20-6-4-18(5-7-20)14-19-9-11-23-12-10-19/h3-13H,14-15H2,1-2H3,(H,24,25) |
InChI Key |
FKSMNKSERKTFJC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)



![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)


![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)